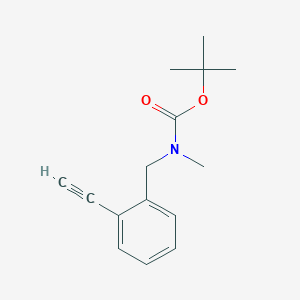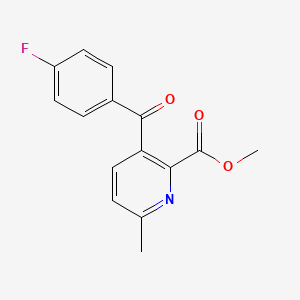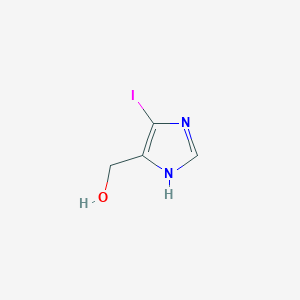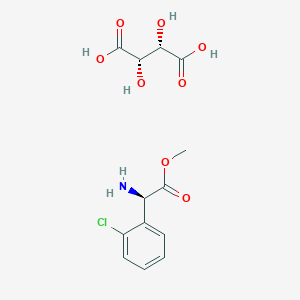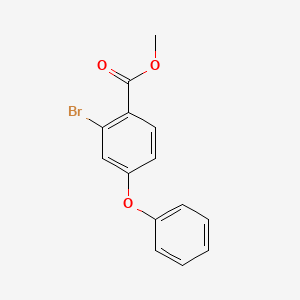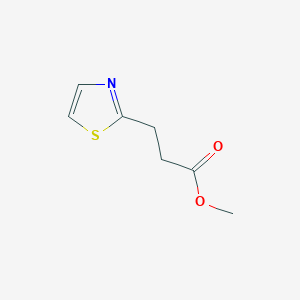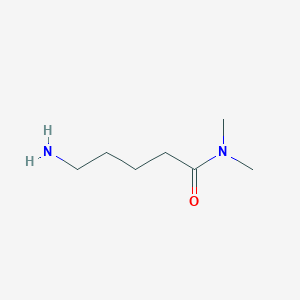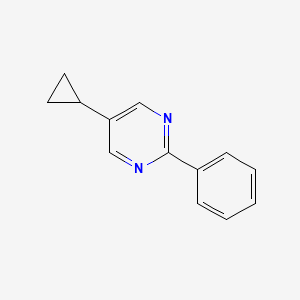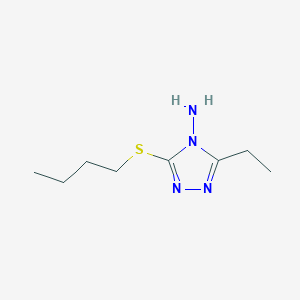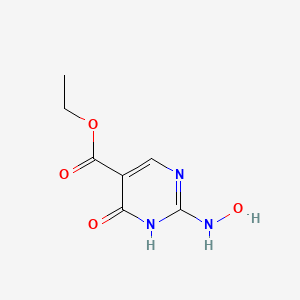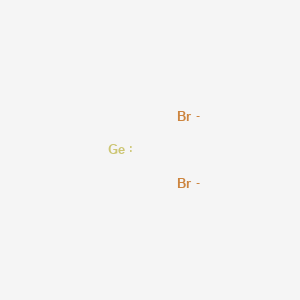
Germanium(II)bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Germanium(II) bromide can be synthesized through the reduction of germanium tetrabromide (GeBr₄) using germanium or zinc as reducing agents . The reaction conditions typically involve heating the reactants to facilitate the reduction process. Industrial production methods may vary, but the fundamental principle remains the same: reducing a higher oxidation state germanium compound to obtain germanium(II) bromide.
Analyse Des Réactions Chimiques
Germanium(II) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to germanium tetrabromide (GeBr₄).
Reduction: It can be reduced further to elemental germanium.
Substitution: It reacts with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene.
Common reagents used in these reactions include oxidizing agents like bromine for oxidation and reducing agents like zinc for reduction. The major products formed from these reactions are germanium tetrabromide and elemental germanium.
Applications De Recherche Scientifique
Germanium(II) bromide has several applications in scientific research:
Mécanisme D'action
The mechanism by which germanium(II) bromide exerts its effects involves its ability to form complexes with various ligands. This coordination chemistry provides insights into the bonding characteristics of germanium . The molecular targets and pathways involved are primarily related to its interactions with other chemical species, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Germanium(II) bromide can be compared with other germanium halides such as:
- Germanium difluoride (GeF₂)
- Germanium dichloride (GeCl₂)
- Germanium diiodide (GeI₂)
These compounds share similar chemical properties but differ in their reactivity and applications. For instance, germanium difluoride and germanium dichloride are more commonly used in different industrial processes compared to germanium(II) bromide .
Propriétés
Formule moléculaire |
Br2Ge-2 |
|---|---|
Poids moléculaire |
232.44 g/mol |
InChI |
InChI=1S/2BrH.Ge/h2*1H;/p-2 |
Clé InChI |
UCRUDFJGMHSLAX-UHFFFAOYSA-L |
SMILES canonique |
[Ge].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


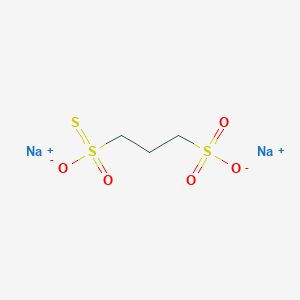
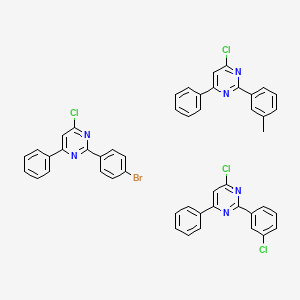
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
